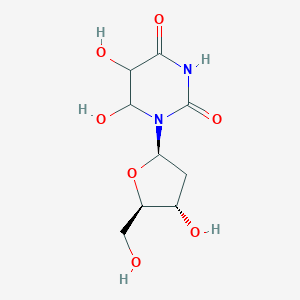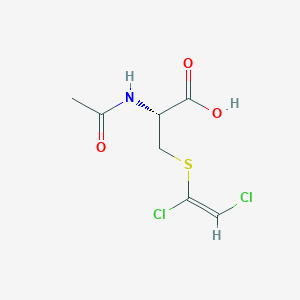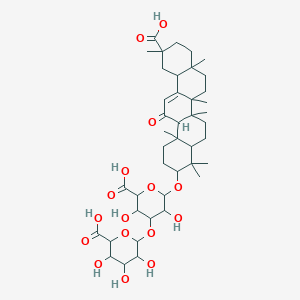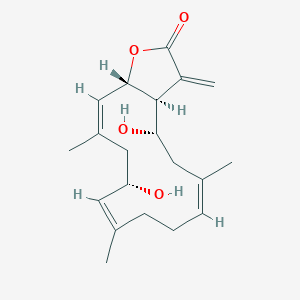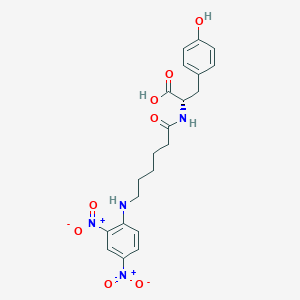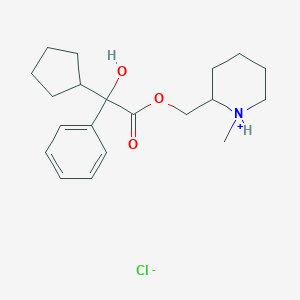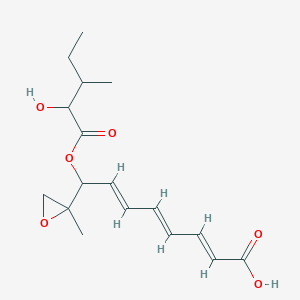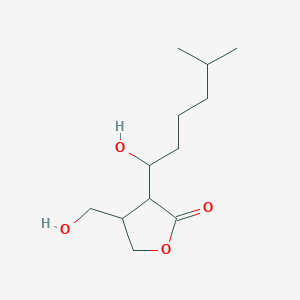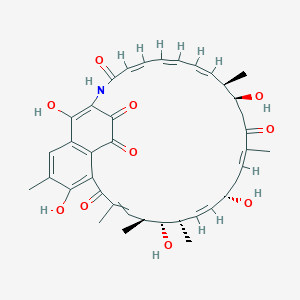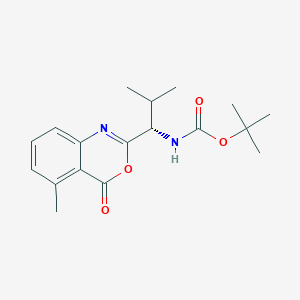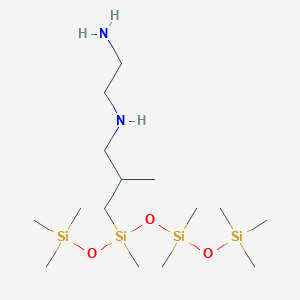
Titanium, (2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium is a chemical element with the symbol Ti and atomic number 22. It is a strong, lightweight, and corrosion-resistant metal that is widely used in various industries, including aerospace, medical, and sports. The compound 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is a titanium complex that has gained significant attention in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through coordination with the titanium ion. This interaction can result in changes in the structure and function of these molecules, leading to various biological effects.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria, suggesting its potential as an anticancer and antibacterial agent. In vivo studies have also demonstrated its biocompatibility and low toxicity, making it a promising biomaterial for medical applications.
実験室実験の利点と制限
The advantages of using 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- in lab experiments include its unique properties, such as its high stability and reactivity, which make it an ideal catalyst for various chemical reactions. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
将来の方向性
There are several future directions for the research on 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-. These include:
1. Investigating its potential as a drug delivery system for targeted cancer therapy.
2. Exploring its use as a biomaterial for tissue engineering and regenerative medicine.
3. Studying its interaction with biological molecules and its mechanism of action.
4. Developing new synthetic methods for its production to reduce its cost and increase its accessibility.
5. Evaluating its potential as an antibacterial agent for the treatment of infections.
In conclusion, the titanium complex 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
合成法
The synthesis of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- involves the reaction of neodecanoic acid with 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanol in the presence of titanium isopropoxide as a catalyst. This reaction results in the formation of the titanium complex, which can be purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
科学的研究の応用
The titanium complex 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- has been extensively studied for its potential applications in various scientific fields. In materials science, it has been used as a catalyst for the synthesis of polymers, such as polyethylene and polypropylene. In biomedical research, it has been investigated for its potential as a drug delivery system and as a biomaterial for dental and orthopedic implants.
特性
CAS番号 |
103334-85-6 |
|---|---|
製品名 |
Titanium, (2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- |
分子式 |
C42H78O9Ti |
分子量 |
779 g/mol |
IUPAC名 |
2,2-bis(prop-2-enoxymethyl)butan-1-ol;7,7-dimethyloctanoic acid;titanium |
InChI |
InChI=1S/C12H22O3.3C10H20O2.Ti/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*1-10(2,3)8-6-4-5-7-9(11)12;/h4-5,13H,1-2,6-11H2,3H3;3*4-8H2,1-3H3,(H,11,12); |
InChIキー |
LXVFQWQRPIFFKF-UHFFFAOYSA-N |
SMILES |
CCC(CO)(COCC=C)COCC=C.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ti] |
正規SMILES |
CCC(CO)(COCC=C)COCC=C.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



